N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide
Description
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyridine carboxamide group
Properties
IUPAC Name |
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-16(14-4-1-6-17-10-14)18-9-13-3-2-7-19(11-13)24(21,22)15-5-8-23-12-15/h1,4-6,8,10,12-13H,2-3,7,9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMDEMKRGOBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CSC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine ring through a series of substitution and coupling reactions. The final step involves the formation of the pyridine carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize yield and purity. The process is scaled up from laboratory conditions to industrial scale, ensuring that the reaction conditions are carefully monitored and controlled to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce different piperidine derivatives.
Scientific Research Applications
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
N-[(1-thiophen-3-ylsulfonylpiperidin-3-yl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
